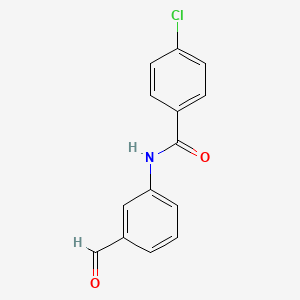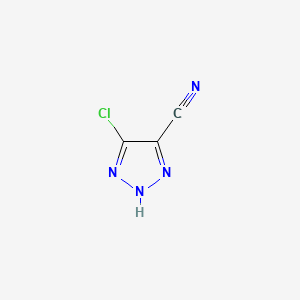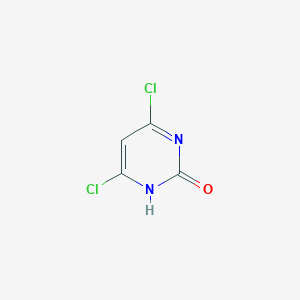
4-Chloro-2-(pyridin-2-yl)quinazoline
Descripción general
Descripción
4-Chloro-2-(pyridin-2-yl)quinazoline, also known as CPQ, is a quinazoline derivative with a variety of applications in scientific research. It has been used in a number of studies to investigate a variety of biological processes, including drug metabolism, cancer cell signaling, and cell death. CPQ has been shown to have a wide range of biochemical and physiological effects, and it has been used in a number of laboratory experiments.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Quinazoline derivatives, such as 4-Chloro-2-(pyridin-2-yl)quinazoline, have been found to be a potential bioactive scaffold in medicinal chemistry . They have shown significant biological activities and are reported to have a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant .
Anticancer Activity
Some synthesized compounds with quinazoline moiety have shown strong EGFR inhibitory activity and the competence of simulating cell cycle arrest at the G2/M phase . This suggests that 4-Chloro-2-(pyridin-2-yl)quinazoline could potentially be used in cancer treatment.
Anti-fibrosis Activity
In a study, some target compounds displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells . This indicates that 4-Chloro-2-(pyridin-2-yl)quinazoline could be used in the treatment of fibrosis.
Inhibition of Vascular Endothelial Cell Growth
A synthesized compound, 4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol, was found to be a potent inhibitor of vascular endothelial cell growth . This suggests that 4-Chloro-2-(pyridin-2-yl)quinazoline could potentially be used in the treatment of diseases related to vascular endothelial cell growth.
Synthesis of Metal Complexes
4-Chloro-2-(pyridin-2-yl)quinazoline can be used in the synthesis of metal complexes. For example, it has been used in the synthesis of complexes of formulae [Fe 2 (L) 2 Cl 4], [Co 2 (L) 2 Cl 4] and [Ni (L) 2 Cl 2 ]·CH 2 Cl 2 .
Chemical Research
4-Chloro-2-(pyridin-2-yl)quinazoline is also used in chemical research and is available for purchase from chemical suppliers . It can be used as a building block in the synthesis of other complex molecules.
Mecanismo De Acción
Target of Action:
The primary target of 4-Chloro-2-(pyridin-2-yl)quinazoline is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor . This receptor plays a crucial role in excitatory neurotransmission within the central nervous system (CNS). By binding to the non-competitive site of AMPA receptors, this compound modulates their activity .
Mode of Action:
Upon binding to AMPA receptors, 4-Chloro-2-(pyridin-2-yl)quinazoline alters the receptor’s conformation and function. This interaction leads to changes in ion channel conductance, specifically an increase in sodium and calcium influx. Consequently, neuronal excitability is enhanced, affecting synaptic transmission and neuronal firing .
Biochemical Pathways:
The affected pathways include glutamatergic signaling and downstream cascades. Activation of AMPA receptors triggers intracellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and protein kinase C (PKC) pathway. These pathways regulate gene expression, synaptic plasticity, and neuronal survival .
Propiedades
IUPAC Name |
4-chloro-2-pyridin-2-ylquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3/c14-12-9-5-1-2-6-10(9)16-13(17-12)11-7-3-4-8-15-11/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQSCSKJHXQJOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=N3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359002 | |
| Record name | 4-chloro-2-(pyridin-2-yl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(pyridin-2-yl)quinazoline | |
CAS RN |
91748-47-9 | |
| Record name | 4-chloro-2-(pyridin-2-yl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-(pyridin-2-yl)quinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3024641.png)



![5-Chloro-2-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B3024648.png)

![2-Chloro-5-{[isopropyl(methyl)amino]sulfonyl}benzoic acid](/img/structure/B3024652.png)
![4-Chlorothieno[2,3-b]pyridine](/img/structure/B3024653.png)





